molecular formula C17H19N5O2 B2965462 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone CAS No. 2195941-31-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone

Cat. No.: B2965462
CAS No.: 2195941-31-0
M. Wt: 325.372
InChI Key: MWONPEQOTZUHFF-UHFFFAOYSA-N
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Description

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is an intricate chemical structure known for its potential in various scientific fields. Its unique framework combines multiple nitrogen-containing heterocycles, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : A common synthetic route begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate.

  • Subsequent Modifications: : The compound then undergoes sequential modifications to introduce the morpholino and pyridinyl methanone groups. Typical reagents include morpholine and a pyridinyl ketone derivative, using catalysts like potassium carbonate and solvents such as DMF (Dimethylformamide).

Industrial Production Methods

Industrial production often involves optimizing the synthetic steps for scalability and cost-effectiveness. This includes the use of batch reactors for large-scale synthesis, purification steps such as crystallization or chromatography, and ensuring all processes adhere to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

The compound is versatile in undergoing various chemical reactions:

  • Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, the morpholino group can undergo oxidation to form N-oxides.

  • Reduction: : Reducing agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly involving the pyridinyl and pyrimidinyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (for hydrogenation reactions), potassium carbonate (for base-mediated reactions).

  • Solvents: : DMF, methanol, dichloromethane.

Major Products

The primary products from these reactions include N-oxides, alcohol derivatives, and various substituted pyridinyl and pyrimidinyl compounds.

Scientific Research Applications

The compound finds applications in multiple fields:

  • Chemistry: : Used as a ligand in coordination chemistry due to its ability to donate electron pairs from nitrogen atoms.

  • Biology: : Potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for biochemical research.

  • Medicine: : Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.

  • Industry: : Utilized in material science for developing polymers and resins with enhanced properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their normal function.

  • Pathways: : Modulating signaling pathways involved in cell growth, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

When compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural elements and reactive sites.

  • Similar Compounds: : Pyrido[2,3-d]pyrimidine derivatives, morpholine-containing molecules, pyridinyl methanone compounds.

  • Uniqueness: : The integration of these features in a single molecule provides a versatile scaffold for various chemical reactions and biological interactions.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWONPEQOTZUHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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